Sodium 2-(trimethylsilyl)ethane-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

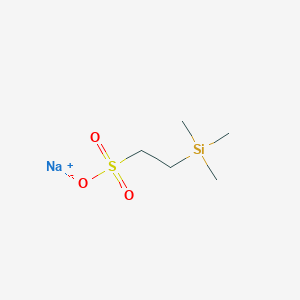

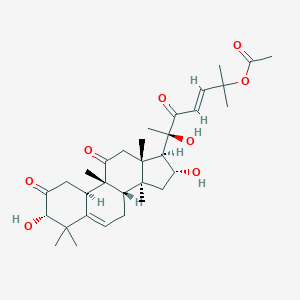

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound with the molecular formula C5H13NaO3SSi . It may be used in chemical synthesis studies .

Molecular Structure Analysis

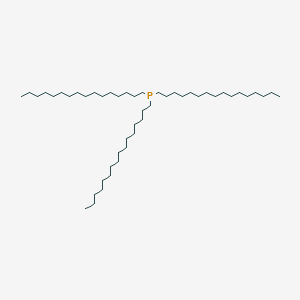

The molecular structure of Sodium 2-(trimethylsilyl)ethane-1-sulfonate consists of a sodium atom, a trimethylsilyl group, an ethane group, and a sulfonate group . The linear formula is (CH3)3SiCH2CH2SO3Na .

科学的研究の応用

Synthesis of Organosulfur Compounds

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a versatile building block in the synthesis of various organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . This compound has been instrumental in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, including specialized forms like vinyl sulfones, allyl sulfones, and β-keto sulfones.

Sulfonyl Radical-Triggered Reactions

The compound is used in sulfonyl radical-triggered reactions, particularly in photoredox catalysis and electrochemical synthesis . These methods are part of a broader trend towards developing divergent and sustainable methodologies in organic chemistry.

C–H Sulfonylation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a key reagent in site-selective C–H sulfonylation . This technique is significant for its precision in modifying complex molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

Photoredox Catalytic Transformations

This compound plays a role in photoredox catalytic transformations . These transformations are part of a cutting-edge field of chemistry that harnesses light energy to promote chemical reactions, which can lead to more energy-efficient processes.

Electrochemical Synthesis

In the realm of electrochemical synthesis, Sodium 2-(trimethylsilyl)ethane-1-sulfonate is used to introduce sulfonyl groups into organic molecules . Electrochemical methods are valued for their green chemistry aspects, as they often require less hazardous reagents and can be more environmentally friendly.

Catalyst Preparation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is involved in the preparation of catalysts, such as those used in the synthesis of coumarin derivatives via Pechmann condensation . These catalysts are notable for their efficiency and the fact that they can be reused multiple times without a loss in activity.

作用機序

Target of Action

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound used in various chemical synthesis studies

Mode of Action

It is known to be used in chemical synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.

Biochemical Pathways

It is used in chemical synthesis , indicating that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.

Pharmacokinetics

As a chemical used in synthesis , its bioavailability would depend on the specific context of its use.

Result of Action

Given its role in chemical synthesis , it likely contributes to the formation of new compounds or the modification of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(trimethylsilyl)ethane-1-sulfonate. It’s worth noting that the compound’s effectiveness in chemical synthesis may be affected by factors such as temperature, pH, and the presence of other chemicals.

特性

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635618 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

CAS RN |

18143-40-3 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)